molecular formula C19H21N3O B8444459 n-(2-Adamantyl)-2-quinoxalinecarboxamide

n-(2-Adamantyl)-2-quinoxalinecarboxamide

Cat. No. B8444459
M. Wt: 307.4 g/mol
InChI Key: BNROOGCOBRXHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07053104B2

Procedure details

Prepared from 1,1′-carbonyldiimidazole (161 mg, 1.00 mmol), 2-quinoxalinecarboxylic acid (174 mg, 1.00 mmol), 2-adamantanamine (136 mg, 0.90 mmol), and dichloromethane (3.5 mL) yielding 98 mg (35%) of (144):
Quantity
161 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)(N1C=CN=C1)=O.[N:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[N:16]=[CH:15][C:14]=1[C:23]([OH:25])=O.[CH:26]12[CH2:35][CH:30]3[CH2:31][CH:32]([CH2:34][CH:28]([CH2:29]3)[CH:27]1[NH2:36])[CH2:33]2>ClCCl>[CH:26]12[CH2:35][CH:30]3[CH2:31][CH:32]([CH2:34][CH:28]([CH2:29]3)[CH:27]1[NH:36][C:23]([C:14]1[CH:15]=[N:16][C:17]3[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=3)[N:13]=1)=[O:25])[CH2:33]2

Inputs

Step One
Name
Quantity
161 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
174 mg
Type
reactant
Smiles
N1=C(C=NC2=CC=CC=C12)C(=O)O
Name
Quantity
136 mg
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)N
Name
Quantity
3.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)NC(=O)C2=NC3=CC=CC=C3N=C2
Measurements
Type Value Analysis
AMOUNT: MASS 98 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.